molecular formula C7H6FNO3 B566923 3-Fluoro-6-methoxypyridine-2-carboxylic acid CAS No. 1214328-79-6

3-Fluoro-6-methoxypyridine-2-carboxylic acid

Cat. No.: B566923
CAS No.: 1214328-79-6
M. Wt: 171.127
InChI Key: AXSBPWGUSHDMMC-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxypyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . This compound is of interest due to its unique chemical properties, which make it useful in various scientific research and industrial applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

It’s known that fluorinated pyridines can undergo heterolytic c-h bond cleavage under basic conditions . This could potentially influence its interaction with biological targets.

Biochemical Pathways

The specific biochemical pathways affected by 3-Fluoro-6-methoxypyridine-2-carboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence the action of this compound are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a hydrogen atom in the pyridine ring under basic conditions . For example, 3,6-Difluoro-2-methoxypyridine can be synthesized from 2,3,6-trifluoropyridine in methanol in the presence of sodium methoxide .

Industrial Production Methods

Industrial production of 3-Fluoro-6-methoxypyridine-2-carboxylic acid typically involves large-scale chemical synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring.

Comparison with Similar Compounds

Properties

IUPAC Name

3-fluoro-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSBPWGUSHDMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716570
Record name 3-Fluoro-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214328-79-6
Record name 3-Fluoro-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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